molecular formula C7H9NO2S B2573451 Methyl 4-amino-2-methylthiophene-3-carboxylate CAS No. 114943-05-4

Methyl 4-amino-2-methylthiophene-3-carboxylate

Cat. No. B2573451
CAS RN: 114943-05-4
M. Wt: 171.21
InChI Key: WGXXITACOCKKFJ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-methylthiophene-3-carboxylate” is a versatile reactant used in various syntheses . It is a molecular entity capable of donating a hydron to an acceptor (Brønsted base) .


Synthesis Analysis

The compound can be synthesized from 4-bromotoluene, KOAc, and PdCl in DMAc at 120 °C . This reaction yields the corresponding Methyl 3-amino-4-methyl-5-p-tolylthiophene-2-carboxylate in 81% isolated yield .


Molecular Structure Analysis

The molecular formula of “Methyl 4-amino-2-methylthiophene-3-carboxylate” is C7H9NO2S . The IUPAC Standard InChI is InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 .


Chemical Reactions Analysis

“Methyl 4-amino-2-methylthiophene-3-carboxylate” is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-methylthiophene-3-carboxylate” is a solid substance . Its molecular weight is 171.22 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, including Methyl 4-amino-2-methylthiophene-3-carboxylate, have been studied for their potential as anticancer agents. The compound’s ability to interact with various biological targets can be harnessed to design and synthesize new molecules with improved efficacy against cancer cells .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). Research into the modification of the thiophene structure could lead to drugs with fewer side effects and better therapeutic profiles .

Antimicrobial Applications

Methyl 4-amino-2-methylthiophene-3-carboxylate may serve as a precursor in synthesizing compounds with antimicrobial properties. Its structural framework can be utilized to create molecules that combat a range of bacterial and fungal infections .

Material Science: Corrosion Inhibitors

In the field of industrial chemistry and material science, thiophene derivatives are used as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is crucial for extending the life of materials used in various industries .

Organic Electronics: Semiconductors

The compound’s structural properties are beneficial in developing organic semiconductors. These semiconductors are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), paving the way for more flexible and lightweight electronic devices .

Anesthetics

Thiophene derivatives have been used in anesthetics, such as articaine, which contains a thiophene ring. Research into Methyl 4-amino-2-methylthiophene-3-carboxylate could lead to the development of new, more effective local anesthetics .

Cardiovascular Drugs

The structural versatility of thiophene derivatives allows for the creation of molecules with antihypertensive and anti-atherosclerotic effects. These compounds can play a significant role in managing cardiovascular diseases .

Synthetic Chemistry: Heterocyclization Reactions

Methyl 4-amino-2-methylthiophene-3-carboxylate can be involved in various heterocyclization reactions, such as the Gewald reaction, to synthesize a wide array of thiophene derivatives. These reactions are fundamental in creating compounds with diverse biological activities .

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 4-amino-2-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-2)5(8)3-11-4/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXXITACOCKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-methylthiophene-3-carboxylate

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